molecular formula C17H16N2O3 B11603712 2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B11603712
M. Wt: 296.32 g/mol
InChI Key: QIAUZMVDMHVOGB-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is known for its unique structural features, which include a tetrahydroisoindole core and a hydroxyethanimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a suitable aldehyde with hydroxylamine to form an oxime, followed by cyclization with a diene to yield the tetrahydroisoindole core . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the oxime group to an amine, typically using hydrogenation or metal hydrides.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase is attributed to the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine . Similarly, its anticancer activity is linked to its ability to interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of structural features, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H16N2O3/c1-9(18-22)10-4-6-13(7-5-10)19-16(20)14-11-2-3-12(8-11)15(14)17(19)21/h2-7,11-12,14-15,22H,8H2,1H3/b18-9-

InChI Key

QIAUZMVDMHVOGB-NVMNQCDNSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.